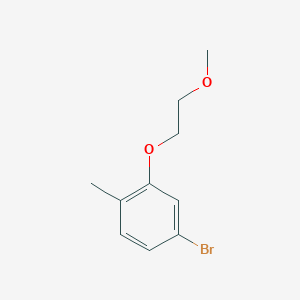

4-Bromo-2-(2-methoxyethoxy)toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJZKUKXMXJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627005 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-18-7 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background of Bromo Aromatic Ethers in Advanced Synthetic Design

Bromo-aromatic ethers are a class of organic compounds that have found extensive utility in advanced synthetic design. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The ether functional group, on the other hand, can influence the electronic properties of the aromatic ring and can be designed to impart specific physical or biological properties to the final molecule. The stability of the ether linkage under many reaction conditions allows for the selective functionalization of the bromo-substituent, making bromo-aromatic ethers versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Positional and Functional Group Considerations in 4 Bromo 2 2 Methoxyethoxy Toluene Structure

The specific arrangement of substituents on the toluene (B28343) ring in 4-Bromo-2-(2-methoxyethoxy)toluene is critical to its chemical behavior. The bromine atom at the 4-position is sterically accessible and electronically activated for participation in cross-coupling reactions. The methoxyethoxy group at the 2-position, being an ortho-substituent to the methyl group, can influence the conformation of the side chain and the electronic environment of the aromatic ring. This ether linkage, with its flexible chain and terminal methoxy (B1213986) group, can also impact the solubility and binding properties of molecules derived from this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1291487-18-7 |

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 245.113 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Note: Detailed experimental physical properties for this specific compound are not widely available in public literature. The data presented is based on information from chemical supplier databases.

Overview of Key Research Domains Pertaining to 4 Bromo 2 2 Methoxyethoxy Toluene

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgub.edu This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward synthetic reactions. amazonaws.comias.ac.in

Identification of Primary Disconnections and Key Intermediates

For this compound, two primary disconnections are immediately apparent: the carbon-bromine (C-Br) bond and the aryl ether carbon-oxygen (C-O) bond. Analyzing these disconnections reveals two plausible synthetic pathways.

Pathway A: Late-stage Bromination: This pathway involves disconnecting the C-Br bond first. This suggests that the final step would be an electrophilic bromination of the ether precursor, 2-(2-methoxyethoxy)toluene. This intermediate, in turn, can be disconnected at the ether bond, leading back to 2-methylphenol (o-cresol) and a suitable 2-methoxyethoxy electrophile.

Pathway B: Early-stage Bromination: This approach starts by disconnecting the C-O ether bond. This implies an etherification reaction as the final step, specifically between 4-bromo-2-methylphenol (B185452) and a 2-methoxyethoxy derivative. The key intermediate, 4-bromo-2-methylphenol, is commercially available or can be synthesized by the bromination of 2-methylphenol. nist.govnih.gov

The key intermediates identified through this analysis are crucial for designing a practical synthesis.

| Key Intermediate | Structure | Role in Synthesis |

| 2-(2-methoxyethoxy)toluene |  | Precursor for final bromination step (Pathway A) |

| 4-Bromo-2-methylphenol |  | Nucleophilic partner in etherification (Pathway B) |

| 2-Methylphenol (o-Cresol) |  | Common starting material |

| 1-Bromo-2-methoxyethane (B44670) |  | Alkylating agent for etherification |

Control of Regioselectivity and Orthogonal Functional Group Protection Strategies

Achieving the desired 1,2,4-substitution pattern requires precise control over the regioselectivity of the reactions. The directing effects of the substituents on the benzene (B151609) ring are paramount.

In Pathway A , the electrophilic bromination of 2-(2-methoxyethoxy)toluene is governed by the two existing substituents: the methyl group (-CH₃) and the methoxyethoxy group (-OCH₂CH₂OCH₃). Both are activating, ortho-, para-directing groups. However, the alkoxy group is a significantly stronger activating group than the methyl group. Therefore, it will primarily direct the incoming electrophile (Br⁺). The para position relative to the large alkoxy group is sterically favored and electronically activated, leading to the desired 4-bromo product.

In Pathway B , the synthesis starts with 4-bromo-2-methylphenol. The subsequent etherification selectively occurs at the phenolic hydroxyl group, leaving the bromo and methyl substituents untouched.

Orthogonal Protection: In more complex syntheses, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. iris-biotech.de An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. sigmaaldrich.com For instance, if other reactive sites were present on the molecule, a chemist might protect a hydroxyl group as a silyl (B83357) ether (e.g., TBS ether), which is stable to many reaction conditions but can be removed with fluoride (B91410) ions, while an amine might be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which is removed under acidic or hydrogenolysis conditions, respectively. total-synthesis.comutsouthwestern.edu For the direct synthesis of this compound via the proposed pathways, protecting groups are generally not required due to the inherent selectivity of the chosen reactions.

Direct Synthetic Approaches to the this compound Skeleton

The forward synthesis can be executed based on the retrosynthetic pathways, utilizing well-established reaction classes.

Electrophilic Bromination of Substituted Toluene Systems

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.govwku.edu For the synthesis of this compound from 2-(2-methoxyethoxy)toluene, a brominating agent and often a catalyst are required.

The reaction proceeds via a two-step mechanism: attack of the electron-rich aromatic ring on the electrophile (Br⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide (NBS), which can be a milder source of electrophilic bromine. nih.govlibretexts.org The choice of solvent and temperature can influence the reaction's selectivity and yield. Acetonitrile (B52724) or dichloromethane (B109758) are common solvents for such reactions. nih.gov Given the activating nature of the alkoxy group, the reaction is expected to proceed under relatively mild conditions.

| Parameter | Condition | Rationale / Expected Outcome |

| Substrate | 2-(2-methoxyethoxy)toluene | Activated aromatic ring. |

| Reagent | N-Bromosuccinimide (NBS) or Br₂/FeBr₃ | Provides the electrophilic bromine (Br⁺). nih.govlibretexts.org |

| Solvent | Acetonitrile or Dichloromethane | Inert solvent to facilitate the reaction. nih.gov |

| Temperature | 0 °C to room temperature | Mild conditions are sufficient due to the activated substrate. nih.gov |

| Regioselectivity | Bromination at C4 | Strongly directed by the powerful ortho-, para-directing alkoxy group at C2. |

Etherification Reactions for the 2-(2-methoxyethoxy) Moiety

The formation of the ether linkage is most commonly achieved through nucleophilic substitution, with the Williamson ether synthesis being a classic and reliable method.

This approach utilizes 4-bromo-2-methylphenol as the nucleophilic component. The phenolic proton is first removed by a base to generate a more potent nucleophile, the corresponding phenoxide. This phenoxide then displaces a leaving group from an alkylating agent, such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane, in an Sₙ2 reaction to form the desired ether.

The selection of the base and solvent is critical for the success of this reaction. Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used. Solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically employed as they can dissolve the ionic intermediates and facilitate the substitution reaction.

| Parameter | Condition | Rationale / Expected Outcome |

| Substrate | 4-Bromo-2-methylphenol | Phenolic starting material. nist.govnih.gov |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to form the reactive phenoxide. |

| Alkylating Agent | 1-Bromo-2-methoxyethane or 1-Chloro-2-methoxyethane | Provides the (2-methoxyethoxy) moiety. |

| Solvent | Acetone or Dimethylformamide (DMF) | Polar aprotic solvent favors the Sₙ2 mechanism. |

| Temperature | Room temperature to reflux | Heating may be required to increase the reaction rate. |

| Product | This compound | Formed via nucleophilic attack of the phenoxide on the alkyl halide. |

This method provides a direct and high-yielding route to the target compound, leveraging the nucleophilicity of the phenoxide and the electrophilicity of the alkyl halide.

Convergent Synthesis Strategies Utilizing Pre-functionalized Building Blocks

Halogen–Metal Exchange Reactions for Aromatic Functionalization

Halogen-metal exchange is a powerful tool for the functionalization of aromatic rings. acs.orgwikipedia.org This reaction involves the treatment of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species that can then react with various electrophiles. wikipedia.org

In the context of synthesizing this compound, a key intermediate could be generated via a halogen-metal exchange on a di-halogenated precursor. For example, starting with 1,4-dibromo-2-methoxybenzene, a selective halogen-metal exchange at the 1-position could be achieved using a reagent like butyllithium (B86547) at low temperatures, followed by quenching with a methylating agent. google.com However, controlling the regioselectivity of the exchange can be challenging. The presence of directing groups on the aromatic ring can influence the position of the metalation. ias.ac.in

More advanced reagents, such as di-anion type zincates (e.g., tBu4ZnLi2), have been developed to achieve chemoselective metalation of functionalized aromatic halides, even in the presence of sensitive functional groups. nih.gov These reagents can facilitate the preparation of highly functionalized aromatic zincates that can then participate in subsequent coupling reactions. nih.gov

Aromatic Coupling Reactions Leading to the Toluene Core

The toluene core of the target molecule can be constructed through various aromatic coupling reactions. These reactions typically involve the formation of a new carbon-carbon bond between two aromatic fragments, often catalyzed by a transition metal. numberanalytics.com

For instance, a Suzuki or Negishi coupling reaction could be employed. pearson.com A pre-functionalized boronic acid or organozinc reagent containing the methoxyethoxy group could be coupled with a brominated toluene derivative. Alternatively, a pre-functionalized aryl halide could be coupled with a methyl-containing organometallic reagent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov Recent advancements have also explored the synthesis of toluene and xylene through coupling reactions involving CO2 hydrogenation in the presence of benzene, showcasing innovative approaches to forming the toluene core. acs.orgresearchgate.net

Introduction of the Methoxyethoxy Side Chain Post-Aromatic Functionalization

An alternative convergent strategy involves first constructing the substituted toluene core and then introducing the methoxyethoxy side chain. This approach can be advantageous if the side chain is sensitive to the reaction conditions used for functionalizing the aromatic ring.

The introduction of the side chain can be achieved through a nucleophilic aromatic substitution reaction on a suitably activated precursor. For example, starting with 4-bromo-2-nitrotoluene, the nitro group can serve as an activating group for nucleophilic substitution. youtube.com The nitro group can be displaced by 2-methoxyethanol (B45455) in the presence of a strong base. However, the conditions required for this reaction can be harsh.

A milder approach would involve the oxidation of the methyl group of a precursor like 4-bromo-2-chlorotoluene (B1273142) to a carboxylic acid. sigmaaldrich.comlibretexts.orgyoutube.com The resulting benzoic acid derivative can then be converted to a phenol, which can subsequently undergo etherification with 2-methoxyethyl bromide to introduce the desired side chain. This multi-step process allows for the use of milder reaction conditions for the introduction of the ether linkage.

Optimization and Scale-Up Considerations in Preparative Chemistry

Moving from a laboratory-scale synthesis to a preparative or industrial scale requires careful optimization of the reaction protocol to ensure efficiency, safety, and cost-effectiveness.

Development of Efficient and High-Yielding Protocols

The development of efficient and high-yielding protocols is paramount for the large-scale synthesis of this compound. This involves a systematic study of various reaction parameters, including solvent, temperature, reaction time, and catalyst loading.

A patent for the synthesis of a related compound, 4-bromo-2-methoxybenzaldehyde, highlights the importance of optimizing each step. google.com For instance, the selective metal-halogen exchange was achieved at 0°C, avoiding the need for cryogenic temperatures, which are not practical for large-scale production. google.com The subsequent SNAr reaction was run at a moderate temperature of 50°C to minimize side reactions. google.com

Application of Catalytic Systems for Enhanced Synthesis

The preparation of this compound typically involves two primary transformations: the selective bromination of an appropriate toluene precursor and the subsequent etherification. While traditional methods can accomplish these steps, the use of catalytic systems offers significant advantages in terms of reaction rates, yields, and selectivity.

Catalysis in Bromination: The direct bromination of toluene tends to produce a mixture of ortho and para isomers. google.comorgsyn.orgorgsyn.org To achieve the desired 4-bromo substitution pattern on a precursor like 2-(2-methoxyethoxy)toluene, or more commonly, to brominate toluene first and then introduce the ether linkage, catalytic control is crucial. Lewis acid catalysts are commonly employed to polarize the bromine molecule, enhancing its electrophilicity and directing the substitution.

Catalysis in Etherification: The formation of the ether bond in this compound is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This Sɴ2 reaction involves an alkoxide nucleophile (from deprotonation of a phenol) and an alkyl halide. masterorganicchemistry.comlibretexts.org While this step is not always catalytic in the traditional sense, phase-transfer catalysts can be employed to enhance reaction rates and facilitate the reaction between the aqueous and organic phases, especially in large-scale preparations.

Catalytic Cross-Coupling for Analogue Synthesis: The bromine atom on the aromatic ring serves as a versatile functional handle for creating a wide array of analogues through catalytic cross-coupling reactions. The Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes, is a particularly powerful tool for forming new carbon-carbon bonds. nih.govresearchgate.net This allows for the synthesis of biaryl compounds and other complex derivatives by coupling this compound with various boronic acids. nih.gov This catalytic approach is central to modern medicinal chemistry and materials science for generating molecular diversity.

The table below summarizes various catalytic systems applicable to the synthesis and derivatization of this compound.

Interactive Data Table: Catalytic Systems in Synthesis

| Reaction Type | Catalyst/Reagent System | Purpose | Example Precursors/Reactants | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activation of Br₂ and regiocontrol | Toluene, 2-Cresol derivatives | google.com |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | Conversion of a diazonium salt to an aryl bromide | p-Toluidine | orgsyn.org |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C bond formation to create analogues | 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acids | nih.gov |

| Suzuki Cross-Coupling | Pd(dppf)Cl₂ / Base (e.g., K₂CO₃) | C-C bond formation, often with high efficiency | 4-Bromo-2-methylpyridine, Phenylboronic acid | researchgate.net |

Sustainability Aspects in Production Methodologies

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical and pharmaceutical industries. sigmaaldrich.com Key considerations include maximizing atom economy, utilizing safer solvents, and improving energy efficiency. sigmaaldrich.comenergystar.gov

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Substitution reactions, such as the Williamson ether synthesis and electrophilic bromination, inherently have lower atom economy than addition or rearrangement reactions because they generate stoichiometric byproducts (e.g., salts, acids). wikipedia.orgscranton.edu For example, in the Williamson ether synthesis step, a halide salt is produced as waste. The theoretical atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Improving atom economy involves designing syntheses that minimize waste, for instance by using catalytic reagents instead of stoichiometric ones. scranton.edu

Greener Solvents: Solvent selection has a major impact on the environmental footprint of a chemical process. Many traditional solvents used in ether synthesis, such as dimethylformamide (DMF) or acetonitrile, are toxic and difficult to dispose of. merckmillipore.com Green chemistry promotes the use of safer, more sustainable alternatives. Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are viable replacements for ethers like THF and can offer improved safety profiles, such as a reduced tendency to form explosive peroxides. sigmaaldrich.commerckmillipore.com Polyethylene glycols (PEGs) are also emerging as non-toxic and biodegradable solvent alternatives to DMF and DMSO. merckmillipore.com

Interactive Data Table: Comparison of Traditional and Greener Solvents

| Traditional Solvent | Greener Alternative | Key Advantages of Alternative | Relevant Reaction Step | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs), higher boiling point. | Williamson Ether Synthesis | sigmaaldrich.com |

| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | More stable, resists peroxide formation, hydrophobic. | Williamson Ether Synthesis, Organometallic reactions | sigmaaldrich.com |

| Dimethylformamide (DMF) | Polyethylene glycol (PEG 200) | Low toxicity, biodegradable, higher flash point. | Williamson Ether Synthesis | merckmillipore.com |

| Toluene, Xylene | Volatile Methyl Siloxanes (VMS) | Lower volatility, higher flash point, reduced vapor hazard. | General purpose solvent | merckmillipore.com |

Energy Efficiency: Reducing energy consumption is a critical aspect of sustainable manufacturing. energystar.govduplico.com In pharmaceutical and fine chemical production, significant energy is used for heating, cooling, and maintaining controlled environments like clean rooms. quincycompressor.comlbl.gov The adoption of catalytic processes often leads to energy savings by enabling reactions to proceed under milder conditions (lower temperatures and pressures). Furthermore, process optimization techniques, such as using microwave-assisted synthesis, can dramatically reduce reaction times and, consequently, energy input compared to conventional heating methods. researchgate.net Implementing energy management programs and conducting regular energy audits can identify areas for significant efficiency gains within a manufacturing facility. duplico.comquincycompressor.com

Halogen-Based Reactivity: Emphasis on the Bromo Substituent

The reactivity of this compound is predominantly centered around the carbon-bromine bond. The bromine atom, being an effective leaving group, renders the aromatic ring susceptible to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the assembly of complex molecular architectures from simpler precursors. The electronic environment of the aryl bromide, influenced by the electron-donating methyl and methoxyethoxy substituents, plays a crucial role in modulating the efficiency and outcome of these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the functionalization of aryl halides. For a molecule like this compound, the bromo substituent serves as a versatile handle for introducing a wide array of functional groups. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a low-valent metal center, transmetalation with a coupling partner, and reductive elimination to yield the desired product and regenerate the active catalyst. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid to form a biaryl or a styrene (B11656) derivative, respectively. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. libretexts.org The presence of both an electron-donating methyl group and a methoxyethoxy group on the aromatic ring can influence the rate of this step. While electron-donating groups can sometimes slow down the oxidative addition compared to electron-deficient aryl bromides, the reaction is generally efficient for a wide range of substituted aryl bromides. rsc.org

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction. A variety of palladium sources and phosphine (B1218219) ligands can be employed to facilitate the coupling. youtube.com

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Source of new C-C bond |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates the reaction |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and promotes catalytic activity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/Water, Dioxane/Water | Provides a medium for the reaction |

| Temperature | 80-110 °C | Provides energy for the reaction to proceed |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of medicinal chemistry and materials science due to the prevalence of arylamines in pharmaceuticals and organic electronic materials. whiterose.ac.uk The reaction is applicable to a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. acsgcipr.org

In the context of this compound, Buchwald-Hartwig amination would enable the introduction of various amino groups. The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this reaction, allowing for the coupling of a broad scope of substrates under milder conditions. acs.orgorganic-chemistry.org

The choice of base is critical and depends on the pKa of the amine coupling partner. libretexts.org Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). acsgcipr.org

Representative Conditions for Buchwald-Hartwig Amination:

| Parameter | Condition | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or Secondary Amine | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, Xantphos, RuPhos | Enhances catalyst activity and stability |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates catalyst turnover |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

| Temperature | 80-120 °C | Reaction temperature |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is particularly useful for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

For this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups. The organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents. Nickel catalysts are often favored due to their lower cost and distinct reactivity profile compared to palladium. nih.gov

Typical Reaction Parameters for Negishi Coupling:

| Parameter | Condition | Function |

| Aryl Halide | This compound | Substrate |

| Organometallic Reagent | Organozinc Halide (e.g., PhZnCl) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or NiCl₂(dppe) | Catalyzes the C-C bond formation |

| Solvent | THF, Dioxane | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 80 °C | Reaction temperature |

In recent years, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods. These reactions often proceed through different mechanistic pathways and can enable the coupling of previously challenging substrates. For instance, nickel catalysis can facilitate the coupling of aryl halides with other electrophiles in the presence of a stoichiometric reductant. rsc.org

A nickel-catalyzed reductive coupling involving this compound could allow for the formation of C-C bonds with other organohalides or activated electrophiles. These reactions are often promoted by visible light in dual photoredox/nickel catalytic systems, allowing for reactions to occur under very mild conditions. acs.orgnih.gov

The performance of transition metal catalysts in cross-coupling reactions is critically dependent on the nature of the ligands coordinated to the metal center. nih.gov Ligands play a multifaceted role, influencing the solubility, stability, and reactivity of the catalyst. For aryl bromides like this compound, the choice of ligand can significantly impact reaction rates and yields.

In Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands are often employed. wikipedia.orgacs.org These ligands promote the formation of monoligated, coordinatively unsaturated metal species that are highly active in the catalytic cycle. The development of bidentate ligands like BINAP and DPEphos, as well as highly specialized monophosphine ligands from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of these reactions. nih.gov The design of new ligands continues to be an active area of research, aiming to improve catalyst efficiency, broaden substrate scope, and enable reactions under more environmentally benign conditions. nih.gov

Radical Reactions Involving Bromine Atom Transfer

While less common than ionic reactions for aryl bromides, radical reactions involving bromine atom transfer can occur under specific conditions, typically initiated by radical initiators or photolysis. These reactions proceed through a chain mechanism involving bromine radical intermediates.

Aryl bromides can participate in radical-mediated processes such as the Sandmeyer reaction, although this is more relevant to the synthesis of the bromo-compound from an amino precursor. chemicalbook.com In the context of this compound itself, radical reactions might be initiated at the benzylic position of the toluene methyl group under appropriate conditions (e.g., with N-bromosuccinimide), but reactions directly involving the bromine atom are less prevalent unless specific radical-based coupling methodologies are employed.

Reactivity Pertaining to the Aromatic Ring System

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org

The 2-(2-methoxyethoxy) group in this compound can act as a directing metalation group. wikipedia.org The oxygen atoms of the ether can chelate to the lithium atom of the organolithium reagent, positioning the base for deprotonation at the adjacent ortho position (C3). However, the presence of the bromine atom at the 4-position introduces a competitive reaction pathway: lithium-halogen exchange. This process, where the organolithium reagent exchanges its organic part with the bromine atom, can be faster than deprotonation, especially for aryl bromides. uwindsor.ca

The outcome of the reaction (DoM vs. lithium-halogen exchange) is influenced by factors such as the specific organolithium reagent used, the solvent, and the temperature. For instance, using a sterically hindered base or performing the reaction at very low temperatures can sometimes favor DoM over lithium-halogen exchange.

| Strategy | Reagent | Intermediate | Potential Products |

| Directed Ortho-Metalation | n-BuLi, s-BuLi, or t-BuLi | 3-Lithio-4-bromo-2-(2-methoxyethoxy)toluene | 3-substituted derivatives |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 4-Lithio-2-(2-methoxyethoxy)toluene | 4-substituted derivatives |

Electrophilic Aromatic Substitution (EAS) Pathways and Regiochemical Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene is governed by the electronic properties of the existing substituents.

In this compound, we have two substituents to consider:

2-(2-methoxyethoxy) group: This is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance.

Bromine atom: This is an ortho, para-directing but deactivating group. It is deactivating due to its inductive electron-withdrawing effect, but the lone pairs on the bromine can stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack through resonance. mnstate.edu

The directing effects of these two groups are synergistic. The 2-(2-methoxyethoxy) group strongly activates the positions ortho (C3) and para (C5) to it. The bromine atom at C4 also directs incoming electrophiles to its ortho positions (C3 and C5). Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions. The steric hindrance from the existing substituents may influence the ratio of C3 to C5 substitution.

Common EAS reactions include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.com

Halogenation: (e.g., Br₂/FeBr₃) to introduce another halogen atom. libretexts.org

Sulfonation: (SO₃/H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (R-X/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-bromo-2-(2-methoxyethoxy)toluene and 5-Nitro-4-bromo-2-(2-methoxyethoxy)toluene |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-2-(2-methoxyethoxy)toluene and 4,5-Dibromo-2-(2-methoxyethoxy)toluene |

Transformations Involving the 2-(2-methoxyethoxy) Side Chain

Functional Group Interconversions of the Ether Linkage

The ether linkage in the 2-(2-methoxyethoxy) side chain is generally stable but can be cleaved under specific and often harsh conditions. The most common method for cleaving aryl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Given the two ether linkages in the side chain, selective cleavage can be challenging. The reaction would likely lead to a mixture of products, including the corresponding phenol and potentially further reaction at the methoxy (B1213986) group.

Alternatively, certain Lewis acids can also be used for ether cleavage. The choice of reagent and reaction conditions would be crucial to achieve a desired transformation without affecting other functional groups in the molecule.

Functional group interconversion can also involve the oxidation of the terminal methyl group under vigorous conditions, though this is less common and would require specific reagents to avoid oxidation of the toluene methyl group.

| Transformation | Reagents | Potential Product(s) |

| Ether Cleavage | HBr or HI | 4-Bromo-2-hydroxytoluene, 2-bromo-1-(2-methoxyethoxy)-4-methylbenzene |

Cleavage and Derivatization Reactions of the Methoxyethoxy Group

The 2-methoxyethoxy group, often referred to as MEM (methoxyethoxymethyl), is a common protecting group for hydroxyl functionalities, particularly in phenols. Its cleavage from the aromatic ring of this compound to yield 4-bromo-2-hydroxytoluene is a critical transformation that unmasks the phenolic hydroxyl group for further synthetic manipulations. This deprotection is typically achieved under acidic conditions.

The cleavage reaction involves the protonation of one of the ether oxygens, followed by nucleophilic attack. The ether linkage can be cleaved by strong acids such as hydrogen halides (HBr, HI) or by Lewis acids like boron tribromide (BBr₃). The choice of reagent and reaction conditions can be tailored to achieve selectivity, especially in molecules with multiple sensitive functional groups.

Once the phenolic hydroxyl group is revealed, it opens up a plethora of derivatization possibilities. The resulting 4-bromo-2-hydroxytoluene can undergo a variety of reactions characteristic of phenols. These include, but are not limited to:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form new ether derivatives.

Esterification: Acylation with acid chlorides or anhydrides to produce the corresponding esters.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in 4-bromo-2-hydroxytoluene, the positions ortho and para to the hydroxyl group are already substituted, potentially leading to further substitution at the remaining vacant position on the ring under forcing conditions.

Coupling Reactions: The phenolic hydroxyl can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions.

A summary of typical conditions for the cleavage of MEM-protected phenols, which are analogous to the deprotection of this compound, is presented in the table below.

| Reagent(s) | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |

| Hydrochloric acid (HCl) | Methanol (MeOH) or Water | Reflux | 2-12 hours |

| Boron trichloride (B1173362) (BCl₃) | Dichloromethane (DCM) | -78 °C to 0 °C | 1-3 hours |

| Zinc chloride (ZnCl₂) | Acetic Anhydride (Ac₂O) | Room Temperature | 1-5 hours |

| Cerium(III) chloride (CeCl₃·7H₂O) | Acetonitrile (MeCN) | Reflux | 30-60 minutes |

This table presents generalized conditions based on literature for the deprotection of MEM-protected phenols and serves as a predictive guide for this compound.

Construction of Architecturally Complex Organic Scaffolds

The true synthetic value of this compound lies in its capacity to serve as a foundational element for constructing intricate organic molecules. The presence of the carbon-bromine (C-Br) bond is particularly significant, as it is a key functional group for participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthesis of biaryl and polyaromatic hydrocarbons (PAHs) is fundamental in materials science and medicinal chemistry, as these motifs are present in many functional materials and biologically active compounds. nih.gov The aryl bromide functionality of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgfishersci.co.uk

The Suzuki reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. fishersci.co.ukorganic-chemistry.org The general utility of the Suzuki reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org By reacting this compound with various arylboronic acids, a diverse library of biaryl compounds can be generated, where the two aromatic rings are linked together. This approach allows for the modular construction of complex polyaromatic systems, which are of interest in the development of organic electronics and advanced materials. nih.goved.ac.uk

Table 1: Illustrative Suzuki-Miyaura Coupling with this compound

| Reactant A | Reactant B (Arylboronic Acid) | Resulting Product Class | Potential Application Area |

|---|---|---|---|

| This compound | Phenylboronic acid | Substituted Biphenyl | Liquid Crystals, Drug Scaffolds |

| This compound | Naphthaleneboronic acid | Substituted Naphthyl-toluene | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Thiophene-boronic acid | Aryl-heteroaryl System | Organic Semiconductors |

This table is illustrative of potential reactions based on established chemical principles.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. ethernet.edu.et The aryl bromide in this compound is a key handle for introducing nitrogen, sulfur, and other heteroatoms to form heterocyclic structures.

A primary method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of older methods which often required harsh conditions and had limited scope. wikipedia.org By coupling this compound with various primary or secondary amines, including those that are part of a heterocyclic ring, a wide range of N-arylated products can be accessed. These products can be valuable intermediates or the final target molecules themselves. The reaction is typically carried out in a non-polar solvent like toluene with a suitable palladium catalyst and a strong base. nih.gov

Other cross-coupling reactions, such as the Negishi coupling (with organozinc reagents) and Stille coupling (with organotin reagents), could similarly be employed to form bonds between the toluene core and various heterocyclic fragments, further expanding the diversity of accessible compounds. nih.gov

Table 2: Potential Heterocycle Synthesis via Buchwald-Hartwig Amination

| Reactant A | Reactant B (Amine) | Resulting Product Class | Significance |

|---|---|---|---|

| This compound | Morpholine | Aryl-morpholine | Common motif in medicinal chemistry |

| This compound | Piperazine | Aryl-piperazine | Precursor for active pharmaceutical ingredients |

| This compound | Aniline | Di-arylamine | Building block for dyes and polymers |

This table illustrates potential synthetic routes based on the known reactivity of aryl bromides.

Role in the Synthesis of Specialized Chemical Entities

Beyond its role in building complex skeletons, this compound is positioned to be a key intermediate in the synthesis of specialized, high-value chemical products across several industries.

The ability to participate in C-C bond-forming reactions like the Suzuki coupling allows this compound to function as a precursor to monomers. For instance, coupling it with a molecule that contains another reactive group (like a vinyl group or another halide) could generate a bifunctional monomer. Polymerization of such monomers could lead to materials with tailored properties. The methoxyethoxy side chain may confer increased solubility in organic solvents, improved processability, or specific thermal characteristics to the final polymer. The development of bromo-functionalized polycyclic aromatic hydrocarbons for use in donor-acceptor materials highlights the potential of such building blocks in the field of polymer electronics. nih.goved.ac.uk

Many modern herbicides, insecticides, and fungicides are complex organic molecules that require multi-step syntheses. Aryl halides are common starting materials in this industry. For example, related compounds like para-Bromo Toluene and 4-Bromo-2-Fluorotoluene are known to be key intermediates in the production of agrochemicals. anantafinechem.cominnospk.com The bromine atom allows for the introduction of various pharmacophores through coupling reactions, while the specific substitution pattern on the toluene ring can be used to fine-tune the biological activity and selectivity of the final product. The unique combination of the methyl, bromo, and methoxyethoxy groups on this compound could potentially lead to the discovery of new agrochemical agents with novel modes of action.

Fine chemicals are pure, single substances produced in limited quantities and sold based on their exact chemical specifications. prtr-es.es They are typically used as intermediates for specialty chemicals, particularly pharmaceuticals and agrochemicals. anantafinechem.com As a multi-functionalized molecule that is not a simple commodity chemical, this compound fits squarely within the category of a building block for fine chemicals. Its value is derived from its potential to be converted into more complex, higher-value products through the precise and selective chemical reactions discussed previously. Its role as a versatile intermediate for constructing elaborate molecular frameworks makes it a valuable component in the synthetic chemist's toolbox for producing a wide array of specialized organic compounds. prtr-es.es

Utility in Medicinal Chemistry for Scaffold Generation

The design and synthesis of novel molecular scaffolds are central to medicinal chemistry, as they provide the framework for the development of new therapeutic agents. This compound is a valuable building block in this context, offering a platform for the generation of diverse and drug-like molecular structures.

A key application of this compound lies in its potential to serve as a fragment for the synthesis of key pharmaceutical intermediates. The aryl bromide functionality is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular frameworks from simpler fragments.

For instance, the bromo group can be readily substituted with a wide range of other functional groups or molecular fragments, allowing for the systematic exploration of chemical space around the core scaffold. This capability is crucial in structure-activity relationship (SAR) studies, where chemists aim to optimize the biological activity and pharmacokinetic properties of a lead compound. The methoxyethoxy side chain can contribute to improved aqueous solubility and may favorably influence the metabolic profile of the resulting molecule by providing a site for potential metabolism that does not lead to the formation of reactive metabolites. While specific examples of the use of this compound in the synthesis of marketed drugs are not prominently documented in publicly available research, its structural motifs are present in various classes of bioactive molecules.

Beyond its direct use as a fragment, this compound can also serve as a precursor for more complex and advanced building blocks in drug discovery programs. The reactivity of the aryl bromide allows for its conversion into other useful functional groups. For example, lithium-halogen exchange can generate an aryllithium species, which can then be reacted with a variety of electrophiles to introduce new substituents. Alternatively, the bromo group can be converted to a boronic acid or ester, creating a new building block for Suzuki coupling reactions.

The presence of the methoxyethoxy group is also significant in this context. Ether linkages, particularly those involving ethylene (B1197577) glycol units, are common in pharmaceuticals as they can improve pharmacokinetic properties. The synthesis of more elaborate building blocks from this compound allows for the incorporation of this beneficial moiety into larger and more complex molecular designs. For example, in the development of endothelin receptor antagonists, building blocks containing ethylene glycol-like side chains have been utilized to enhance the properties of the final drug candidates. While not directly mentioning this compound, the synthetic strategies employed in such programs highlight the potential utility of this compound as a precursor to advanced intermediates. The ability to pre-install the methoxyethoxy group onto a reactive aromatic core simplifies the synthesis of complex target molecules, making it a valuable tool for medicinal chemists.

Computational and Theoretical Chemistry Insights into 4 Bromo 2 2 Methoxyethoxy Toluene

Quantum Chemical Characterization of Electronic Structure

The electronic properties of an organic molecule are fundamental to understanding its reactivity, stability, and potential applications. Quantum chemical calculations offer a powerful lens through which to examine these characteristics at a sub-atomic level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netbanglajol.info

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netbanglajol.info For the analogous compound, 4-bromo-3-(methoxymethoxy)benzoic acid, the calculated HOMO and LUMO energies, along with the energy gap, are presented in the table below. These values suggest that the molecule possesses a stable structure. actascientific.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.82 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Data is for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, calculated at the B3LYP/6-311G level of theory. actascientific.com

It is anticipated that 4-Bromo-2-(2-methoxyethoxy)toluene would exhibit a similarly significant HOMO-LUMO gap, indicative of a stable molecular framework. The electron-donating nature of the methoxyethoxy group would raise the HOMO energy, while the electron-withdrawing bromine atom would lower it. The interplay of these substituents on the toluene (B28343) ring will ultimately define the precise energy gap.

Mapping of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netbanglajol.info The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

For aromatic systems containing both halogen and oxygen atoms, distinct regions of electrostatic potential are expected. The bromine atom, despite its electronegativity, can exhibit a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis. This positive region can engage in halogen bonding interactions. Conversely, the oxygen atoms of the methoxyethoxy group will be regions of high negative electrostatic potential due to the lone pairs of electrons, making them susceptible to electrophilic attack. The aromatic ring itself will have a delocalized electron cloud, with the potential modulated by the attached functional groups.

In the case of 4-bromo-3-(methoxymethoxy)benzoic acid, MEP analysis confirms that the oxygen atoms of the carboxylic acid and methoxymethoxy groups are the most negative regions, indicating them as the primary sites for electrophilic attack. researchgate.netbanglajol.info A similar distribution is expected for this compound, with the ether oxygens being the most electron-rich sites.

Electron Density Distribution and Fukui Functions for Reactivity Prediction

Fukui functions are a component of conceptual DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netbanglajol.info The condensed Fukui function, f(r), provides information about the change in electron density at a particular atomic site when an electron is added or removed from the molecule.

f+(r) : Indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species). A higher value suggests a more favorable site for accepting an electron.

f-(r) : Indicates the propensity of a site for electrophilic attack (attack by an electron-poor species). A higher value points to a more favorable site for donating an electron.

f0(r) : Predicts the reactivity towards radical attack.

For 4-bromo-3-(methoxymethoxy)benzoic acid, the calculated condensed Fukui functions highlight specific atoms as being more susceptible to different types of attack. researchgate.netbanglajol.info A similar analysis for this compound would likely reveal the carbon atoms of the aromatic ring, particularly those activated by the methoxyethoxy group, as potential sites for electrophilic attack, while the bromine-bearing carbon might be a site for nucleophilic attack under certain conditions.

Prediction of Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netbanglajol.info

Calculation of Ionization Energies and Electron Affinities

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. According to Koopmans' theorem, these can be approximated from the HOMO and LUMO energies:

I ≈ -EHOMO

A ≈ -ELUMO

Based on the calculated HOMO and LUMO energies for 4-bromo-3-(methoxymethoxy)benzoic acid, the ionization energy and electron affinity can be estimated as shown in the table below. actascientific.com

| Descriptor | Value (eV) |

| Ionization Energy (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

Data is for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, calculated at the B3LYP/6-311G level of theory. actascientific.com

These values suggest that a significant amount of energy is required to remove an electron, reflecting the molecule's stability.

Determination of Global and Local Reactivity Indices (e.g., hardness, electrophilicity)

Several global reactivity indices can be calculated from the ionization energy and electron affinity to further characterize the chemical behavior of a molecule. researchgate.netbanglajol.info

Chemical Hardness (η) : η = (I - A) / 2. Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger value indicates a "harder" and less reactive molecule.

Chemical Potential (μ) : μ = -(I + A) / 2. The chemical potential measures the escaping tendency of electrons from a system.

Electrophilicity Index (ω) : ω = μ2 / (2η). This index quantifies the ability of a molecule to accept electrons.

The calculated global reactivity descriptors for 4-bromo-3-(methoxymethoxy)benzoic acid are provided in the following table. researchgate.netactascientific.com

| Reactivity Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.50 |

| Chemical Potential (μ) | -4.32 |

| Electrophilicity Index (ω) | 3.73 |

Data is for the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, calculated at the B3LYP/6-311G level of theory. researchgate.netactascientific.com

Theoretical Studies on Conformational Preferences and Stereoelectronic Effects

A theoretical investigation into this compound would begin with an analysis of its conformational landscape. The flexibility of the 2-methoxyethoxy side chain introduces several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). Computational methods, such as density functional theory (DFT), would be employed to identify the lowest energy conformers.

The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Key dihedral angles, such as those around the C-O and C-C bonds of the ether side chain, would be systematically varied to map the potential energy surface.

Stereoelectronic effects, which describe the influence of orbital interactions on the molecule's geometry and stability, would be a crucial aspect of this analysis. For instance, the orientation of the lone pairs on the oxygen atoms of the methoxyethoxy group relative to the aromatic ring and the C-Br bond could significantly impact the molecule's electronic properties and reactivity. Natural Bond Orbital (NBO) analysis would be a powerful tool to quantify these interactions, such as hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the aromatic system.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide profound insights into the reactivity of this compound in various chemical transformations.

Energy Profiles and Reaction Barriers for Elementary Steps

For any proposed reaction involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition states for each elementary step. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical parameter that governs the reaction rate.

For example, in a nucleophilic aromatic substitution reaction, the energy profile would be calculated to determine whether the reaction proceeds via a Meisenheimer complex and to identify the rate-determining step. The table below illustrates the type of data that would be generated from such a study.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | This compound + Nu⁻ | [TS₁]⁻ | Intermediate | Data not available | Data not available |

| Step 2: Leaving Group Departure | Intermediate | [TS₂]⁻ | Product + Br⁻ | Data not available | Data not available |

| Table 1: Hypothetical Energy Profile Data for a Nucleophilic Aromatic Substitution of this compound. This table is for illustrative purposes only, as specific data for this compound is not currently available. |

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

Reactions are almost always carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the influence of the solvent on the energies of stationary points along the reaction coordinate.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific interactions, such as hydrogen bonding between the solvent and the solute, which can be crucial for accurately modeling reaction pathways. A comparative study using both models would provide a comprehensive understanding of the solvent's role in the reactivity of this compound.

Spectroscopic Property Predictions through First-Principles Calculations

First-principles calculations can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for interpreting experimental data.

Vibrational Analyses

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are not only useful for predicting the appearance of these spectra but also for assigning specific vibrational modes to the observed peaks. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C-Br bond, the aromatic C-H bonds, the ether C-O bonds, and the methyl group.

The table below shows a hypothetical partial list of calculated vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | Data not available | Aromatic C-H stretching |

| ν(C-O) ether | Data not available | Ether C-O stretching |

| ν(C-Br) | Data not available | Carbon-Bromine stretching |

| δ(CH₃) | Data not available | Methyl group bending |

| Table 2: Hypothetical Calculated Vibrational Frequencies for this compound. This table is for illustrative purposes only, as specific data for this compound is not currently available. |

NMR Shielding Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the NMR chemical shifts of different nuclei in a molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus. The calculated shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to the specific protons and carbon atoms in the molecule. This would be particularly useful for distinguishing between the different aromatic protons and the protons of the methoxyethoxy side chain.

| Atom | Calculated Isotropic Shielding Constant (ppm) | Calculated Chemical Shift (ppm vs. TMS) |

| H (aromatic) | Data not available | Data not available |

| H (methoxy) | Data not available | Data not available |

| H (ethoxy) | Data not available | Data not available |

| C (aromatic, C-Br) | Data not available | Data not available |

| C (aromatic, C-O) | Data not available | Data not available |

| C (methoxy) | Data not available | Data not available |

| C (ethoxy) | Data not available | Data not available |

| Table 3: Hypothetical Calculated NMR Shielding Constants and Chemical Shifts for this compound. This table is for illustrative purposes only, as specific data for this compound is not currently available. |

Advanced Analytical Methodologies for the Characterization and Study of 4 Bromo 2 2 Methoxyethoxy Toluene

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

For 4-Bromo-2-(2-methoxyethoxy)toluene, ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The aromatic protons on the toluene (B28343) ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. libretexts.org Their specific shifts and splitting patterns are influenced by the positions of the bromo, methyl, and methoxyethoxy substituents. The methyl group attached to the ring would produce a singlet in the benzylic region (δ 2.3-3.0 ppm). libretexts.org The protons of the methoxyethoxy side chain would be observed as distinct signals, likely two triplets for the -OCH₂CH₂O- moiety and a singlet for the terminal -OCH₃ group, in the δ 3.0-4.5 ppm range, characteristic of protons adjacent to electronegative oxygen atoms. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. libretexts.org The aromatic carbons typically resonate between δ 110-160 ppm. oregonstate.edu The specific chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the electronegative bromine atom (C-Br) and the carbon bonded to the ether oxygen (C-O) would have their resonances shifted downfield. libretexts.org The methyl carbon of the toluene moiety and the carbons of the methoxyethoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (3 positions) | 6.8 – 7.5 | 110 – 140 |

| Aromatic C-Br | - | 115 – 125 |

| Aromatic C-O | - | 150 – 160 |

| Aromatic C-CH₃ | - | 135 – 145 |

| Toluene -CH₃ | ~2.3 | ~20 |

| Ar-O-CH₂- | ~4.1 | ~68 |

| -CH₂-O-CH₃ | ~3.7 | ~71 |

| -O-CH₃ | ~3.4 | ~59 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.

A key characteristic in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, M⁺• and (M+2)⁺•. This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. docbrown.info

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic ethers include α-cleavage at the ether linkage and cleavage of the C-O bond. scribd.com For this compound, significant fragments would be expected from the loss of the methoxyethoxy group, the loss of a bromine radical, and subsequent cleavages of the side chain.

Table 2: Expected Key Ions in the Mass Spectrum of this compound Calculated m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

| Ion (Structure) | Description | Expected m/z |

| [C₁₀H₁₃BrO₂]⁺• | Molecular Ion (M⁺•) | 244 / 246 |

| [C₈H₈BrO]⁺ | Loss of ethoxy group (-C₂H₅O) | 199 / 201 |

| [C₇H₇Br]⁺• | Cleavage of ether bond, loss of -OCH₂CH₂OCH₃ | 169 / 171 |

| [C₁₀H₁₃O₂]⁺ | Loss of Bromine radical (-Br) | 165 |

| [C₃H₇O₂]⁺ | Methoxyethoxy cation | 75 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). The resulting spectrum serves as a unique "fingerprint" for the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands for its functional groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org A strong band corresponding to the C-O-C asymmetric stretching of the ether linkages would be prominent, usually in the 1250-1050 cm⁻¹ range. The presence of the bromine substituent would be indicated by a C-Br stretching vibration at lower wavenumbers, typically in the 700-500 cm⁻¹ range. Furthermore, the substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region, which can help confirm the 1,2,4-trisubstituted arrangement. libretexts.orgorgchemboulder.com

Table 3: Predicted Vibrational Frequencies for this compound Values represent typical frequency ranges for the specified vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O-C Stretch | Ether | 1250 - 1050 |

| C-H Out-of-Plane Bend | Aromatic (Trisubstituted) | 900 - 800 |

| C-Br Stretch | Aryl Bromide | 700 - 500 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a moderately nonpolar compound like this compound, a reversed-phase HPLC method would be highly effective.

In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl By running a gradient, where the proportion of the organic solvent is increased over time, compounds can be eluted based on their hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. nih.gov The retention time of the compound is a characteristic parameter under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. acs.org

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol |

| Gradient | e.g., Start at 50% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the detection and identification power of MS. It is an ideal method for analyzing volatile and thermally stable compounds like this compound.

The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. thermofisher.com The column's inner surface is coated with a stationary phase (commonly a polysiloxane like DB-5ms or HP-5ms). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A temperature program, where the column oven temperature is gradually increased, is used to elute the separated components. researchgate.net As each component exits the column, it enters the mass spectrometer, which provides a mass spectrum for identification, confirming the identity of the peak corresponding to this compound and any impurities present. osti.govnih.gov

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

| Column | e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40 - 450 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. The technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once achieved, X-ray diffraction analysis would provide a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity and revealing any structural strain.

Conformation: The analysis would reveal the exact spatial arrangement of the molecule, including the orientation of the methoxyethoxy side chain relative to the toluene ring and the torsion angles that define its shape.

Planarity of the Aromatic Ring: Confirmation of the planarity of the bromotoluene ring system.

Intermolecular Interactions: Crucially, this technique elucidates how molecules pack together in the crystal lattice. It can identify and characterize non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the ether oxygen atoms, which govern the crystal's stability and physical properties.

While specific crystallographic data for this compound is not available in published literature, a hypothetical dataset derived from such an analysis would be presented in a crystallographic information file (CIF). A summary of the key parameters that would be determined is shown in the representative table below.

Table 1: Representative Crystallographic Data for a Bromo-aromatic Compound This table is illustrative and does not represent actual experimental data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₃BrO₂ |

| Formula Weight | 245.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 10.22 |

| β (°) | 98.7 |

| Volume (ų) | 1061.3 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.53 g/cm³ |

| R-factor | 0.045 |

Such data provides an unambiguous structural proof and a foundational dataset for computational chemistry studies. nih.govpleiades.online

Chiral Analysis Techniques for Enantiomeric Purity (if chiral analogues are explored)

The structure of this compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance through modification of the side chain, it would exist as a pair of enantiomers. The separation and quantification of these enantiomers, a process known as chiral resolution, is critical in many fields, particularly in pharmaceuticals where enantiomers can have different biological activities. libretexts.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for chiral analysis. mdpi.com Since enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard chromatographic methods. A CSP creates a chiral environment within the HPLC column, allowing for differential interaction with each enantiomer. pharmacy180.comyoutube.com

The development of a chiral HPLC method for an analogue of this compound would involve:

Screening of Chiral Stationary Phases: A variety of CSPs, often based on polysaccharides like cellulose (B213188) or amylose, would be tested to find one that provides enantioseparation. mdpi.com

Method Optimization: The mobile phase composition (a mixture of solvents like hexane (B92381) and an alcohol, or a reversed-phase system with acetonitrile and water) and analytical conditions (flow rate, temperature) would be systematically adjusted to achieve baseline separation of the two enantiomer peaks. mdpi.com